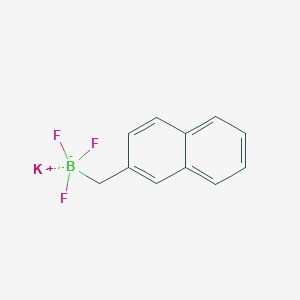

Potassium trifluoro(naphthalen-2-ylmethyl)borate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

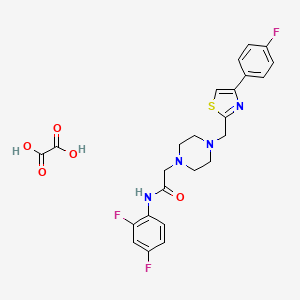

Potassium trifluoro(naphthalen-2-ylmethyl)borate is a chemical compound with the CAS Number: 1632070-89-3. It has a molecular weight of 248.1 . It is a solid substance that should be stored in an inert atmosphere, preferably in a freezer under -20C .

Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere, preferably in a freezer under -20C .

Scientific Research Applications

Alternative to Other Organoboron Reagents

Potassium trifluoro(naphthalen-2-ylmethyl)borate, as a subtype of potassium trifluoro(organo)borates, is recognized for its stability and reactivity in organic chemistry. These compounds have emerged as promising alternatives to other organoboron reagents. Their interesting reactivity is evidenced through the formation of difluoroboranes and in transmetallation reactions with transition metals. They are more reactive than boronic acids or esters in many reactions (Darses & Genêt, 2003).

Catalysis and Formation of Alanine Derivatives

In the field of catalysis, potassium trifluoro(organo)borates have been utilized effectively. One application is in the formation of alanine derivatives through reactions with dehydroamino esters, catalyzed by rhodium complexes. These reactions yield a variety of amino protecting groups in good to high yields, showcasing the versatility and efficiency of these compounds (Navarre, Darses & Genêt, 2004).

Application in Cross-Coupling Reactions

Potassium trifluoro(organo)borates are also employed in cross-coupling reactions. They have been used with aryl and alkenyl trifluoromethanesulfonates, facilitating the formation of arenes or alkenes in high yields. Their solid, air-stable nature allows for easy storage and handling, making them practical for various organic synthesis applications (Molander & Ito, 2001).

Enantioselective Conjugate Additions

Another significant application is in enantioselective conjugate additions. Potassium trifluoro(organo)borates have been used in reactions with α,β-unsaturated esters, catalyzed by chiral rhodium(I) complexes. This process yields Michael adducts with high enantiomeric excesses, demonstrating their potential in stereoselective synthesis (Navarre, Pucheault, Darses & Genêt, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with it are H302-H312-H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name |

potassium;trifluoro(naphthalen-2-ylmethyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BF3.K/c13-12(14,15)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGVKBWSWGTEGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1=CC2=CC=CC=C2C=C1)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BF3K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(((5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2688259.png)

![N-Methyl-2-[(2-methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2688261.png)

![(Z)-4-(piperidin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2688266.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688271.png)

![N-(2,3-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2688276.png)

![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B2688278.png)

![5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2688280.png)